Taxachitriene B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxachitriene B is a natural diterpenoid compound derived from the Chinese yew, Taxus chinensis . It is known for its complex molecular structure and significant biological activities. The molecular formula of this compound is C30H42O12, and it has a molecular weight of 594.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taxachitriene B is primarily isolated from the needles of Taxus chinensis . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include chloroform, dichloromethane, ethyl acetate, and acetone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process may involve the use of advanced chromatographic techniques and large-scale solvent extraction to obtain the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Taxachitriene B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Taxachitriene B has a wide range of scientific research applications due to its biological activities :
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: this compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in cancer treatment and antimicrobial therapies.
Industry: this compound is used in the development of natural product libraries and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of Taxachitriene B involves its interaction with various molecular targets and pathways . It is known to exert its effects through:
Cell Wall Damage: Disrupting the integrity of microbial cell walls.
Cytoplasm Coagulation: Causing coagulation of the cytoplasm in microbial cells.
Hydrolysis of ATP: Interfering with ATP hydrolysis, affecting energy production in cells.
Membrane Protein Destruction: Damaging membrane proteins, leading to cell death.
Comparison with Similar Compounds
Taxachitriene B is unique among diterpenoids due to its specific structure and biological activities . Similar compounds include:
- Canadensene
- 5-Deacetylthis compound
- Taxuspine U
- Taxuspine X
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound stands out for its potent antimicrobial and anticancer properties.
Properties
IUPAC Name |
[2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILKAOQIFDEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.